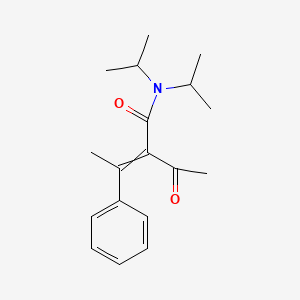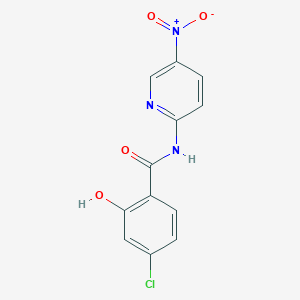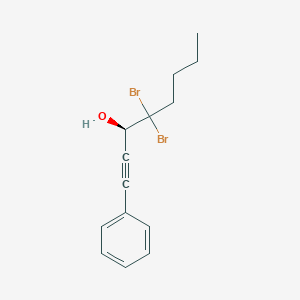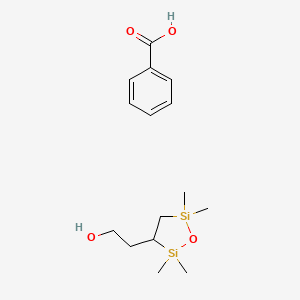
1-Benzhydryl-5-nitropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzhydryl-5-nitropyrimidine-2,4-dione is a chemical compound with the molecular formula C17H13N3O4. It is characterized by the presence of a benzhydryl group attached to a nitropyrimidine-dione core.
Métodos De Preparación
The synthesis of 1-Benzhydryl-5-nitropyrimidine-2,4-dione typically involves the nucleophilic substitution reaction of benzhydryl chloride with 5-nitropyrimidine-2,4-dione. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-Benzhydryl-5-nitropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzhydryl-5-nitropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-5-nitropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. Additionally, the benzhydryl group may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-Benzhydryl-5-nitropyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-Benzhydryl-5-nitropyrimidine-2,4-diamine: This compound has an amine group instead of a dione, which may alter its reactivity and biological activity.
1-Benzhydryl-5-nitropyrimidine-2,4-diol: The presence of hydroxyl groups can significantly change the compound’s solubility and reactivity.
1-Benzhydryl-5-nitropyrimidine-2,4-dithione: The substitution of oxygen with sulfur atoms can impact the compound’s stability and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
821795-52-2 |
|---|---|
Fórmula molecular |
C17H13N3O4 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
1-benzhydryl-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C17H13N3O4/c21-16-14(20(23)24)11-19(17(22)18-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,18,21,22) |
Clave InChI |
PZJOKDJBURSOCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C(=O)NC3=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
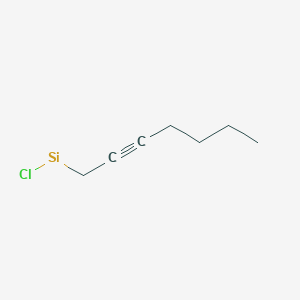
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

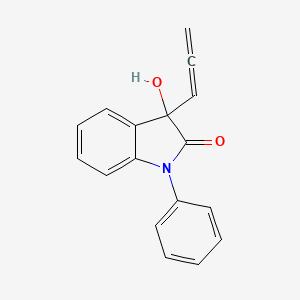
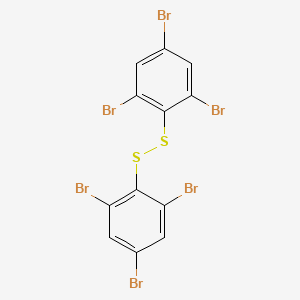
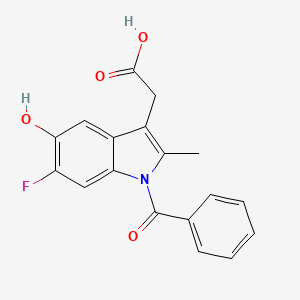
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
